molecular formula C16H14ClNO4 B5033636 2-(4-formylphenoxy)ethyl N-(3-chlorophenyl)carbamate

2-(4-formylphenoxy)ethyl N-(3-chlorophenyl)carbamate

Cat. No.: B5033636
M. Wt: 319.74 g/mol
InChI Key: OYPNSVZBNXDSCF-UHFFFAOYSA-N
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Description

2-(4-formylphenoxy)ethyl N-(3-chlorophenyl)carbamate is an organic compound that features a phenoxyethyl group linked to a carbamate moiety

Preparation Methods

The synthesis of 2-(4-formylphenoxy)ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-(4-formylphenoxy)ethanol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-(4-formylphenoxy)ethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-formylphenoxy)ethyl N-(3-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(4-formylphenoxy)ethyl N-(3-chlorophenyl)carbamate can be compared with other similar compounds, such as:

    Chlorpropham: An isopropyl N-(3-chlorophenyl)carbamate used as a plant growth regulator and herbicide.

    Chlorphenesin: A muscle relaxant with a similar phenoxyethyl structure.

Properties

IUPAC Name

2-(4-formylphenoxy)ethyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c17-13-2-1-3-14(10-13)18-16(20)22-9-8-21-15-6-4-12(11-19)5-7-15/h1-7,10-11H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPNSVZBNXDSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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